molecular formula C27H36OSi2 B14216210 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane CAS No. 820207-11-2

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane

Cat. No.: B14216210
CAS No.: 820207-11-2
M. Wt: 432.7 g/mol
InChI Key: CVWDYKVEMWKVBM-UHFFFAOYSA-N
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Description

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes two silicon atoms bonded to organic groups

Preparation Methods

The synthesis of 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane typically involves the reaction of organosilicon precursors with organic halides under controlled conditions. One common method involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, such as platinum or rhodium complexes. Industrial production methods may involve large-scale hydrosilylation processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanols or siloxane bonds.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the cleavage of silicon-oxygen bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace organic groups attached to silicon atoms. Common reagents include alkyl halides and organometallic compounds.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce various organosilicon derivatives.

Scientific Research Applications

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites. Its unique structure allows for the creation of materials with enhanced thermal and mechanical properties.

    Biology: The compound is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly in the design of silicon-based drugs with improved efficacy and reduced side effects.

    Industry: It is utilized in the production of specialty coatings, adhesives, and sealants, where its properties contribute to improved performance and durability.

Mechanism of Action

The mechanism by which 1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s silicon atoms can form stable bonds with oxygen and nitrogen atoms in biological molecules, influencing their activity and stability. Pathways involved may include the modulation of enzyme activity and the stabilization of protein structures.

Comparison with Similar Compounds

1-(2,2-Diphenylethyl)-1,1,3,3-tetramethyl-3-(2-phenylpropyl)disiloxane can be compared with other organosilicon compounds, such as:

    Tetramethylsilane: A simpler organosilicon compound used as a reference standard in NMR spectroscopy.

    Hexamethyldisiloxane: Known for its use as a solvent and in the synthesis of silicone polymers.

    Phenyltrimethoxysilane: Utilized in surface modification and the production of hybrid materials.

The uniqueness of this compound lies in its complex structure, which imparts specific properties that are advantageous in various applications, particularly in materials science and pharmaceuticals.

Properties

CAS No.

820207-11-2

Molecular Formula

C27H36OSi2

Molecular Weight

432.7 g/mol

IUPAC Name

[dimethyl(2-phenylpropyl)silyl]oxy-(2,2-diphenylethyl)-dimethylsilane

InChI

InChI=1S/C27H36OSi2/c1-23(24-15-9-6-10-16-24)21-29(2,3)28-30(4,5)22-27(25-17-11-7-12-18-25)26-19-13-8-14-20-26/h6-20,23,27H,21-22H2,1-5H3

InChI Key

CVWDYKVEMWKVBM-UHFFFAOYSA-N

Canonical SMILES

CC(C[Si](C)(C)O[Si](C)(C)CC(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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